1-(3,4-dihydroquinolin-1(2H)-yl)-2-(methylamino)ethanone
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Overview
Description
2-(Methylamino)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one typically involves the following steps:
Formation of the tetrahydroquinoline ring: This can be achieved through a Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the ethanone group: This step involves the alkylation of the tetrahydroquinoline ring with a suitable alkylating agent, such as an alkyl halide, under basic conditions.
Methylation of the amino group: The final step is the methylation of the amino group using a methylating agent like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Methylamino)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a wide range of biological activities.
Tetrahydroquinoline: A reduced form of quinoline with similar properties.
Methylamino derivatives: Compounds with a methylamino group that exhibit diverse biological activities.
Uniqueness
2-(Methylamino)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is unique due to its specific structure, which combines the features of quinoline and methylamino groups. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C12H16N2O |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(methylamino)ethanone |
InChI |
InChI=1S/C12H16N2O/c1-13-9-12(15)14-8-4-6-10-5-2-3-7-11(10)14/h2-3,5,7,13H,4,6,8-9H2,1H3 |
InChI Key |
LYFCOGCKPPJBLB-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)N1CCCC2=CC=CC=C21 |
Origin of Product |
United States |
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